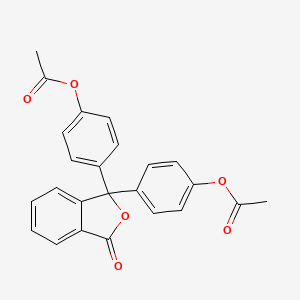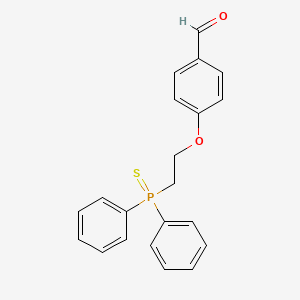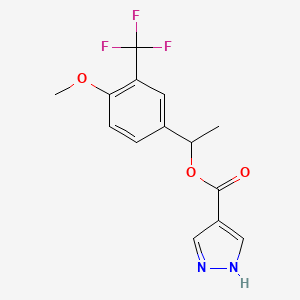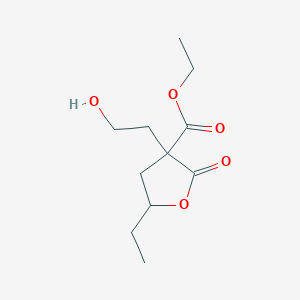
3,3-Bis(4-acetoxyphenyl)phthalide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) diacetate is an organic compound with the molecular formula C24H18O6 and a molecular weight of 402.40 g/mol . This compound belongs to the class of benzofurans and is characterized by its unique structure, which includes a diacetate group attached to a phenylene ring system. It is primarily used in organic synthesis and research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) diacetate typically involves the reaction of isobenzofuran derivatives with phenylene diacetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Types of Reactions:
Oxidation: (3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) diacetate can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The diacetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms such as alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) diacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) diacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include oxidative stress, signal transduction, and metabolic processes .
Comparison with Similar Compounds
Benzofuran derivatives: Compounds with similar benzofuran structures but different functional groups.
Phenylene diacetate derivatives: Compounds with phenylene diacetate groups but different core structures.
Uniqueness: (3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) diacetate is unique due to its specific combination of benzofuran and phenylene diacetate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
5449-84-3 |
|---|---|
Molecular Formula |
C24H18O6 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[4-[1-(4-acetyloxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] acetate |
InChI |
InChI=1S/C24H18O6/c1-15(25)28-19-11-7-17(8-12-19)24(18-9-13-20(14-10-18)29-16(2)26)22-6-4-3-5-21(22)23(27)30-24/h3-14H,1-2H3 |
InChI Key |
UQJULZIHROYMOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)


methanone](/img/structure/B12890256.png)


![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)

![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)




